2-氯喹啉-7-甲酸甲酯

描述

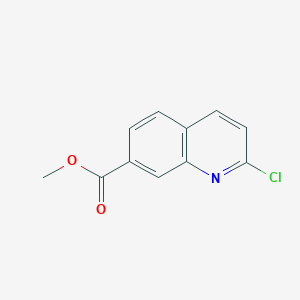

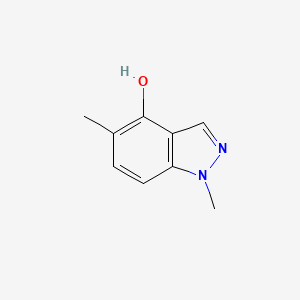

“Methyl 2-chloroquinoline-7-carboxylate” is a chemical compound with the formula C11H8ClNO2 . It has a molecular weight of 221.64 and is used for research purposes .

Molecular Structure Analysis

The molecular structure of “Methyl 2-chloroquinoline-7-carboxylate” consists of 15 heavy atoms, with 10 of them being aromatic heavy atoms . The compound has 2 rotatable bonds, 3 H-bond acceptors, and no H-bond donors .Physical And Chemical Properties Analysis

“Methyl 2-chloroquinoline-7-carboxylate” is predicted to have high GI absorption and is BBB permeant . It is soluble, with a solubility of 0.0759 mg/ml or 0.000342 mol/l . The compound has a lipophilicity Log Po/w (iLOGP) of 2.36 .科学研究应用

合成与抗氧化性能

7-氯喹啉-1,2,3-三唑基-4-甲酸甲酯的合成与 2-氯喹啉-7-甲酸甲酯密切相关,表明了这些化合物在生产具有抗氧化活性的新型杂环化合物方面的潜力。此类化合物已显示出降低脂质过氧化水平和表现出一氧化氮清除活性的能力,表明其具有显著的抗氧化潜力 (Saraiva 等人,2015)。

新型合成方法与潜在抗菌剂

一项关于超声促进合成新型 2-氯喹啉-4-嘧啶甲酸酯衍生物的研究突出了与 2-氯喹啉-7-甲酸甲酯相关的化合物的有效且区域选择性的合成方法。这些衍生物对一系列细菌表现出中等的抗菌活性,表明它们作为抗菌剂的潜力 (Balaji 等人,2013)。

细胞毒性和癌细胞系研究

对与 2-氯喹啉-7-甲酸甲酯在结构上相关的聚碳基取代烷基(噻吩并[3,2-c]喹啉)-2-甲酸甲酯的研究表明,这些化合物对人乳腺癌细胞系 MCF-7 表现出细胞毒性。这些化合物以剂量和时间依赖性方式抑制癌细胞生长,表明它们在癌症研究中的效用 (Mphahlele 等人,2014)。

抗肿瘤特性

一项关于 7-氯喹啉-1,2,3-三唑基-甲酰胺的研究表明,这些化合物对人膀胱癌细胞具有显着的细胞毒性作用,包括细胞周期停滞和凋亡诱导。这些发现表明与 2-氯喹啉-7-甲酸甲酯在结构上相关的化合物的抗肿瘤特性及其在癌症治疗中作为治疗剂的潜力 (Sonego 等人,2019)。

安全和危害

The compound is classified as a warning signal word . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P280 (wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

未来方向

Quinoline motifs, including “Methyl 2-chloroquinoline-7-carboxylate”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Future research directions may include the development of greener and more sustainable chemical processes for the synthesis of quinoline and its analogs .

作用机制

Target of Action

Methyl 2-chloroquinoline-7-carboxylate, like other quinoline derivatives, primarily targets DNA gyrase B and human topoisomerase IIα . These enzymes play a crucial role in DNA replication, transcription, and repair, making them attractive targets for antimicrobial and anticancer drugs .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes. This binding inhibits the enzymes’ activities, leading to the disruption of DNA replication and transcription . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The inhibition of DNA gyrase B and human topoisomerase IIα disrupts the normal functioning of the DNA replication and transcription pathways . This disruption can lead to cell death, particularly in rapidly dividing cells such as bacteria and cancer cells . The downstream effects of this disruption on other biochemical pathways are complex and depend on the specific cellular context.

Pharmacokinetics

The pharmacokinetic properties of Methyl 2-chloroquinoline-7-carboxylate are characterized by high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism . These properties suggest that the compound has good bioavailability.

Result of Action

The primary result of the action of Methyl 2-chloroquinoline-7-carboxylate is the inhibition of DNA replication and transcription in targeted cells . This inhibition can lead to cell death, providing the basis for the compound’s potential antimicrobial and anticancer effects .

Action Environment

The action, efficacy, and stability of Methyl 2-chloroquinoline-7-carboxylate can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs can impact the compound’s metabolism, particularly if those drugs also interact with the CYP1A2 and CYP2C19 enzymes . More research is needed to fully understand the impact of these and other environmental factors on the action of Methyl 2-chloroquinoline-7-carboxylate.

属性

IUPAC Name |

methyl 2-chloroquinoline-7-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-10(12)13-9(7)6-8/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYFIRXIWXORECM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CC(=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloroquinoline-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(5-Fluoro-1H-indol-2-yl)methyl]amine methanesulfonate](/img/structure/B3102293.png)

![3-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102298.png)

![7-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102304.png)

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3102308.png)

![5-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102313.png)

![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102338.png)

![1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3102354.png)

![7-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3102358.png)

![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino-[3,2,1-jk]carbazole hydrochloride](/img/structure/B3102370.png)